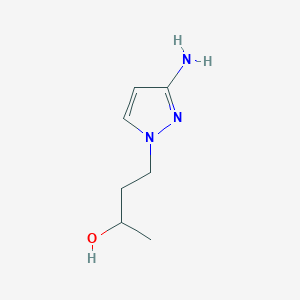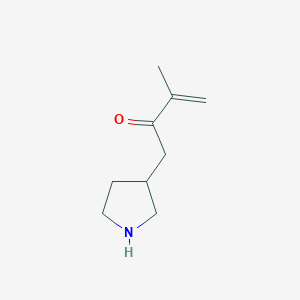
3-Methyl-1-(pyrrolidin-3-yl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(pyrrolidin-3-yl)but-3-en-2-one is an organic compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyrrolidin-3-yl)but-3-en-2-one typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of 3-methyl-2-butanone with pyrrolidine under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the production process.
化学反应分析
Types of Reactions
3-Methyl-1-(pyrrolidin-3-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3-Methyl-1-(pyrrolidin-3-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Methyl-1-(pyrrolidin-3-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the additional functional groups.
3-Methyl-2-butanone: Shares the methyl and butanone moieties but lacks the pyrrolidine ring.
N-Methylpyrrolidine: Contains a methylated pyrrolidine ring but differs in the position and nature of the substituents.
Uniqueness
3-Methyl-1-(pyrrolidin-3-yl)but-3-en-2-one is unique due to its combination of a pyrrolidine ring with a butenone moiety, providing distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC 名称 |
3-methyl-1-pyrrolidin-3-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)9(11)5-8-3-4-10-6-8/h8,10H,1,3-6H2,2H3 |
InChI 键 |
HLTHEARIVAJYIB-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)CC1CCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



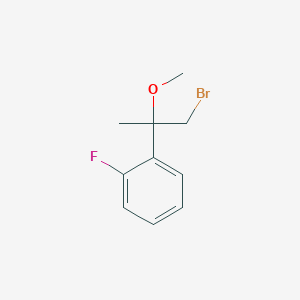
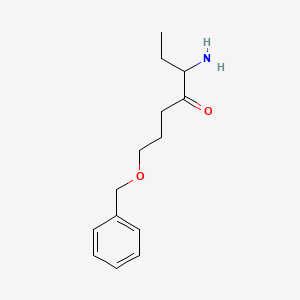
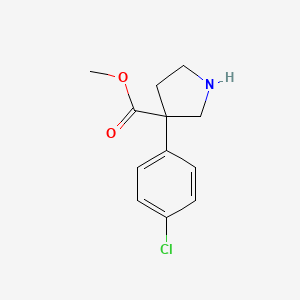
![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13162644.png)
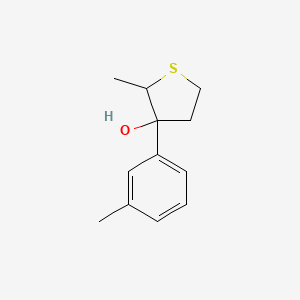



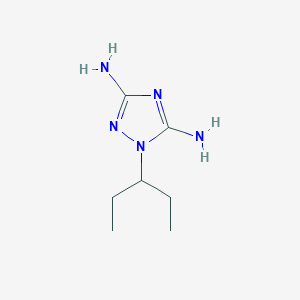

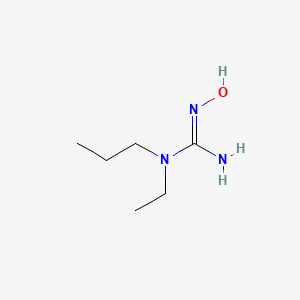
![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL](/img/structure/B13162694.png)
